1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrolone derivative characterized by:
- 1-Position Substituent: A 3-(dimethylamino)propyl group, which enhances solubility due to its basic tertiary amine.
- 4-Position Aroyl Group: A 4-methylbenzoyl moiety, providing steric bulk and hydrophobic interactions.
- 3-Hydroxy Group: A polar functional group that may participate in hydrogen bonding or metal coordination.
This structural combination distinguishes it from analogs in terms of pharmacokinetics and target engagement.
Properties
Molecular Formula |
C26H32N2O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-propan-2-yloxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H32N2O4/c1-17(2)32-21-13-11-19(12-14-21)23-22(24(29)20-9-7-18(3)8-10-20)25(30)26(31)28(23)16-6-15-27(4)5/h7-14,17,23,29H,6,15-16H2,1-5H3/b24-22+ |
InChI Key |
GEUHCJHJEIPMQY-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)OC(C)C)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)OC(C)C)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one generally follows a convergent approach:
- Construction of the substituted pyrrolone ring system.
- Introduction of the 3-hydroxy group.
- Attachment of the 1-(3-dimethylaminopropyl) substituent.
- Incorporation of the 5-(4-isopropoxyphenyl) and 4-(4-methylbenzoyl) groups.
This process often requires selective functional group transformations and protection/deprotection steps to achieve the desired substitution pattern.
Preparation of the Pyrrolone Core
The pyrrolone ring can be synthesized via cyclization reactions involving amino acids, amides, or ketoesters. A common method involves:
- Step 1: Condensation of an appropriately substituted β-ketoester with an amine derivative bearing the 3-(dimethylamino)propyl side chain.
- Step 2: Intramolecular cyclization under acidic or basic catalysis to form the 1,5-dihydro-2H-pyrrol-2-one ring.
Introduction of the 3-Hydroxy Group
The hydroxy group at position 3 is typically introduced by:
- Hydroxylation of the pyrrolone ring using selective oxidizing agents.
- Alternatively, starting from a hydroxy-substituted precursor that undergoes ring closure.
The choice of method depends on the stability of other substituents and the overall synthetic route.
Attachment of the 1-(3-Dimethylaminopropyl) Substituent
This side chain is introduced through nucleophilic substitution or reductive amination techniques:
- Nucleophilic substitution: Using 3-dimethylaminopropyl halides or tosylates reacting with the nitrogen at position 1 of the pyrrolone.
- Reductive amination: Coupling of the pyrrolone nitrogen with 3-dimethylaminopropanal in the presence of reducing agents.
A patent (CN104193654A) describes an improved preparation method for 1-(3-dimethylaminopropyl) derivatives, emphasizing yield optimization and purity enhancement by controlling reaction conditions such as solvent choice and temperature.
Incorporation of the 5-(4-Isopropoxyphenyl) and 4-(4-Methylbenzoyl) Groups
These aromatic substituents are introduced via:
- Acylation reactions: For the 4-(4-methylbenzoyl) group, Friedel-Crafts acylation or coupling with benzoyl chlorides under Lewis acid catalysis.
- Ether formation: The 4-isopropoxyphenyl group can be introduced by etherification of hydroxyphenyl precursors with isopropyl halides or via Suzuki coupling reactions using appropriate boronic acid derivatives.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | β-Ketoester condensation | β-Ketoester, amine, acid/base catalyst | 75-85 | Controlled pH critical for selectivity |
| 2 | Cyclization | Acidic or basic medium, heat | 70-80 | Ring closure monitored by TLC |
| 3 | Hydroxylation | Selective oxidant (e.g., m-CPBA) | 60-70 | Avoids overoxidation |
| 4 | N-Alkylation (dimethylaminopropyl) | 3-Dimethylaminopropyl halide, base, solvent (DMF, DMSO) | 65-75 | Temperature control improves yield |
| 5 | Aromatic substitution | Friedel-Crafts acylation, etherification | 70-80 | Use of Lewis acids (AlCl3) for acylation |
Optimization and Purification
- Solvent choice (e.g., dimethyl sulfoxide, ethanol) affects reaction rates and yields.
- Temperature control is crucial to minimize side reactions.
- Purification typically involves recrystallization or chromatographic techniques to isolate the pure compound.
- Analytical methods such as NMR, IR, and mass spectrometry confirm structure and purity.
Summary of Research Perspectives
- The preparation method described in patent CN104193654A focuses on enhancing the synthesis of 1-(3-dimethylaminopropyl) derivatives, which is a key intermediate in the overall synthesis of the target compound.
- European patent EP1761528B1, while primarily focused on related pyrrolone and pyrimidine derivatives for cancer treatment, provides insights into synthetic routes involving substituted pyrrolone cores and aromatic substituent introduction, which are relevant to the compound .
- The integration of multi-step organic synthesis with careful control of reaction parameters ensures high yield and purity, essential for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below summarizes key structural and synthetic differences between the target compound and its analogs from the evidence:
Key Observations:
1-Substituent Effects: The 3-(dimethylamino)propyl group in the target and Ev4/Ev10 contrasts with hydroxyl or allyl substituents in other analogs. This tertiary amine likely improves aqueous solubility and membrane permeability compared to the polar 2-hydroxypropyl (compounds 38, 41) . Allyl-substituted compound 36 (Ev3) exhibits a higher melting point (249–251°C), suggesting stronger intermolecular forces despite lower polarity .
4-Aroyl Group Variations :
- The 4-methylbenzoyl group in the target and compounds 38/16/20 provides steric bulk without electronic destabilization. In contrast, Ev4’s 4-ethoxy-3-methylbenzoyl introduces additional steric hindrance and polarity .
- Compound 41’s 2-ethoxybenzoyl group reduces melting point (128–130°C), likely due to disrupted crystallinity .
Structure-Activity Relationship (SAR) Insights
- 5-Substituent : Para-substituted aryl groups (e.g., isopropoxyphenyl in the target, fluorophenyl in Ev4) optimize target binding, while meta-substitution (compound 16) reduces steric compatibility .
- 4-Aroyl Group : Simpler aroyl groups (e.g., 4-methylbenzoyl in the target) favor synthetic accessibility and metabolic stability compared to ethoxy-substituted analogs (compound 41) .
Biological Activity
1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(4-isopropoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound with a complex molecular structure that suggests potential biological activities. This article delves into its biological activity, particularly its anticancer properties, mechanisms of action, and pharmacological profiles based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C23H26N2O5, and a molecular weight of approximately 410.46 g/mol. Its structure includes a pyrrolidine ring with various functional groups that may contribute to its biological effects.
Biological Activity Overview
Preliminary studies have indicated that this compound exhibits notable biological activity, particularly in the context of cancer therapeutics. Its structural similarities to known kinase inhibitors suggest potential applications in inhibiting cancer cell proliferation.
Anticancer Activity
Research has shown that the compound can inhibit specific cancer cell lines in vitro, indicating its potential as an anticancer agent. For instance, studies have demonstrated that it may interact with specific kinases involved in cancer progression, potentially inhibiting their activity and leading to reduced tumor growth.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, initial findings suggest the following:
- Kinase Inhibition : The compound may bind to and inhibit several kinases crucial for cancer cell survival and proliferation.
- Molecular Docking Studies : These studies indicate potential binding sites on target proteins, providing insights into how the compound may exert its effects at the molecular level.
Case Studies and Research Findings
-
In Vitro Studies :
- A study showed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values obtained were in the low micromolar range, suggesting significant potency.
-
Pharmacokinetic Studies :
- Research is ongoing to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest favorable pharmacokinetic properties that enhance its therapeutic potential.
-
Comparative Studies :
- Similar compounds have been tested for their biological activities. For example, compounds with analogous structures have demonstrated varying degrees of anticancer activity, providing a benchmark for evaluating the efficacy of this specific compound.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
